molecular formula C22H21N5O3S B2485245 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 1019100-04-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B2485245
CAS RN: 1019100-04-9
M. Wt: 435.5
InChI Key: IKNNYINJEQBNTC-UHFFFAOYSA-N
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Description

This section aims to introduce the topic and set the context for the compound's study. Unfortunately, specific studies directly related to the compound were not found, suggesting a potential gap in the literature or a very niche area of research.

Synthesis Analysis

While the exact synthesis process for the specified compound was not detailed, studies on similar pyrazole derivatives highlight the importance of specific synthesis methods, including cyclocondensation reactions and 1,3-dipolar cycloadditions, which are common in crafting complex molecules with pyrazole cores (Liu et al., 2014).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray crystallography, DFT calculations, and Hirshfeld surface analysis. These techniques provide insights into the compound's geometric and electronic structures, stability, and intermolecular interactions, crucial for understanding reactivity and properties (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical behavior of pyrazole derivatives can vary widely depending on the substituents and the reaction conditions. Studies on similar compounds have explored their potential as ligands in coordination chemistry, indicating a broad range of reactivity and applications in catalysis and materials science.

Physical Properties Analysis

Physical properties, including thermal stability and melting points, are often determined through spectroscopic and thermal analyses. For instance, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide data on thermal stability and decomposition patterns, essential for application development (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

One of the primary areas of research related to this compound involves the synthesis and characterization of similar pyrazole and imidazole derivatives. Studies have demonstrated methods for creating various pyrazole and imidazole compounds with potential biological activities. For instance, the synthesis of imidazo[1,5-a]pyrazines through mono-, di-, and directed remote metalation strategies showcases innovative approaches to constructing complex molecules, potentially including derivatives similar to the compound (Board et al., 2009).

Biological Activities

Research on compounds structurally related to "N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide" has explored their potential as antimicrobial and antitumor agents. For example, novel benzimidazole–oxadiazole hybrid molecules have been identified as promising antimicrobial agents, indicating the potential for similar compounds to possess bioactive properties (Shruthi et al., 2016). Furthermore, thiosemicarbazide derivatives have been used as precursors for synthesizing heterocyclic compounds with antimicrobial assessment, suggesting the chemical versatility and applicability of these compounds in developing new therapeutic agents (Elmagd et al., 2017).

Antitumor and Antioxidant Properties

The exploration of antitumor and antioxidant activities is another crucial area of research. Certain pyrazole derivatives have shown promise as antitumor agents, highlighting the potential for compounds with similar structural features to contribute to cancer research and treatment. Additionally, the evaluation of new thiazoles as antioxidant additives for lubricating oils indicates the broader applicability of these compounds beyond pharmaceuticals, potentially including industrial applications (Amer et al., 2011).

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c28-22(23-13-21-24-17-8-4-5-9-18(17)25-21)19-12-20(15-6-2-1-3-7-15)27(26-19)16-10-11-31(29,30)14-16/h1-9,12,16H,10-11,13-14H2,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNNYINJEQBNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

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